REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:18]=[CH:17][CH:16]=[CH:15][C:8]=1[CH:9](O)[C:10]([O:12][CH3:13])=[O:11].[Na+].[Cl-]>>[Br:2][CH:9]([C:8]1[CH:15]=[CH:16][CH:17]=[CH:18][C:7]=1[O:6][CH3:5])[C:10]([O:12][CH3:13])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
146.6 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
109.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(C(=O)OC)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 3 hours stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling well
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
After washing the organic phase with water, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |